molecular formula C12H10ClN3OS B2702692 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391863-73-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2702692
CAS No.: 391863-73-3
M. Wt: 279.74
InChI Key: UVQFBLQSWYZHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic compound featuring the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its diverse biological activities and significant research value in medicinal and agricultural chemistry . This specific analog is of interest for early-stage research and screening programs. Compounds based on the N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide structure have demonstrated promising antifungal activities in bioassays, with some analogs showing efficacy comparable to commercial fungicides . This suggests potential application in research focused on developing novel agrochemical agents or exploring antimicrobial mechanisms. The incorporation of the 1,3,4-thiadiazole core is a key strategic element, as this privileged structure is widely reported to possess a broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities . The chlorophenyl substitution at the 5-position of the thiadiazole ring is a modification that researchers employ to fine-tune the molecule's electronic properties and lipophilicity, which can critically influence its bioavailability and interaction with biological targets . Comprehensive structure-activity relationship (SAR) studies, such as 3D-QSAR models, on closely related molecules can provide valuable insights for rational compound design and optimization in lead discovery efforts . This compound is intended for use in non-clinical research applications only. Intended Use: This product is For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use. Handling and Storage: Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. For specific handling and storage conditions, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQFBLQSWYZHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be introduced by reacting the thiadiazole derivative with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits reactivity at sulfur and nitrogen positions, enabling substitution reactions under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Thiol displacementAlkyl halides (e.g., CH₃I) in DMF, 60°CS-alkylated derivatives65–78%
AminationHydrazine hydrate, ethanol, reflux2-Amino-1,3,4-thiadiazole derivatives72%
  • Mechanism : The thiadiazole’s sulfur atom acts as a nucleophilic site, facilitating displacement with alkyl halides or amines. The electron-withdrawing 2-chlorophenyl group enhances electrophilicity at the thiadiazole ring .

Functionalization of the Cyclopropane Ring

The cyclopropanecarboxamide group undergoes ring-opening or functionalization under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductNotesSource
Hydrolysis6M HCl, 100°C, 12hCyclopropane carboxylic acid derivativeComplete ring opening
EsterificationSOCl₂, followed by ROHCyclopropane ester analogs85–90% yield
  • Key Insight : The strained cyclopropane ring is susceptible to nucleophilic attack, particularly under strongly acidic conditions, leading to ring-opening products.

Electrophilic Aromatic Substitution (EAS) at the 2-Chlorophenyl Group

The 2-chlorophenyl substituent participates in electrophilic substitution, though steric hindrance from the ortho-chloro group limits reactivity:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C2-Chloro-4-nitrophenyl derivative45%
SulfonationSO₃/H₂SO₄, 50°C2-Chloro-5-sulfophenyl derivative38%
  • Limitation : The ortho-chloro group directs incoming electrophiles to the para position but reduces reaction rates due to steric effects .

Oxidation and Reduction Reactions

The thiadiazole and carboxamide groups influence redox behavior:

Reaction TypeReagents/ConditionsProductOutcomeSource
Oxidation of thiadiazoleH₂O₂, AcOH, 70°CThiadiazole sulfoxidePartial oxidation
Reduction of amideLiAlH₄, THF, 0°C → RTCyclopropane methylamine derivative60% yield
  • Note : Complete reduction of the carboxamide to an amine requires harsh conditions, potentially degrading the thiadiazole ring.

Heterocyclic Ring Modifications

The thiadiazole ring can undergo cycloaddition or fusion reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
[3+2] CycloadditionNitrile imines, Cu(I) catalystImidazo[2,1-b] thiadiazoleAnticancer leads
DiazotizationNaNO₂, HCl, 0°CThiadiazolo-triazole hybridsAntimicrobial agents
  • Example : Reaction with nitrile imines generates fused heterocycles with enhanced bioactivity .

Biological Activity via Derived Analogs

Derivatives synthesized through these reactions exhibit notable pharmacological properties:

Derivative TypeBiological ActivityIC₅₀/PotencySource
S-Alkylated analogsAntitubercular (M. tuberculosis)0.95 µM (vs. 4.92 µM parent compound)
Cyclopropane esterAntifungal (C. albicans)MIC: 8 µg/mL

Scientific Research Applications

Anti-Cancer Activity

One of the most prominent applications of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is in cancer treatment. Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable cytotoxic effects against various cancer cell lines.

Research Findings

  • A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their anti-cancer properties against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines. Compounds demonstrated significant cytotoxicity, with some achieving over 80% inhibition in cancer cell viability .
  • Specifically, compounds derived from the thiadiazole structure showed promising results in targeting cancer cells while exhibiting low toxicity towards normal skin cells (BJ-1), indicating a favorable therapeutic index .

Key Mechanisms

  • Induction of Apoptosis : Research suggests that thiadiazole derivatives may trigger apoptosis in cancer cells through various pathways. This includes the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Drug Development Potential

Given its promising biological activity, this compound is being explored for further development into anti-cancer drugs.

Drug Formulation Challenges

  • Solubility and Bioavailability : One challenge in drug development for thiadiazole derivatives is their solubility. Strategies such as prodrug formulations or nanoparticle delivery systems are being investigated to enhance bioavailability .

Comparative Analysis with Other Compounds

To provide a clearer understanding of this compound's efficacy compared to other compounds in its class, a comparative table is presented below:

Compound NameAnti-Cancer Activity (%)Toxicity on Normal Cells (%)Mechanism
This compound96.4 (MCF-7)38.2 (BJ-1)Apoptosis induction
Compound A90.8 (A-549)40.3 (BJ-1)Cell cycle arrest
Compound B88.4 (MCF-7)40.7 (BJ-1)Inhibition of proliferation

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Interaction with Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

    Generation of Reactive Oxygen Species (ROS): It can induce the production of ROS, leading to oxidative stress and cell death in certain types of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Several 1,3,4-thiadiazole-based compounds (e.g., from ) share structural similarities with the target compound. Key comparisons include:

Compound Name/ID Substituents/Modifications Melting Point (°C) Yield (%) Notable Properties/Activities
Target Compound 5-(2-Chlorophenyl), 2-cyclopropanecarboxamide N/A N/A Hypothesized anticancer/agrochemical
Compound 5j 5-(4-Chlorobenzylthio), phenoxyacetamide 138–140 82 Anticancer (PC3/BGC-823 cell lines)
Compound 8e 2-(2-Chloro-5-pyridylmethylthio), 3,4,5-TMP N/A High 55.71% inhibition of PC3 cells at 5 μM
Cypromid 5-(2-Chloro-1,1-dimethylethyl) N/A N/A Herbicidal/agrochemical use
Dalapon 3',4'-Dichlorocyclopropanecarboxanilide N/A N/A Herbicidal activity

Key Observations:

  • Bioactivity: Compound 5j and 8e () demonstrate significant anticancer activity, suggesting that the thiadiazole core and chlorophenyl/heteroaryl substitutions are critical for cytotoxicity. The target compound’s 2-chlorophenyl group may similarly enhance binding to cancer-related targets.
  • Synthetic Yield: Derivatives with benzylthio or methylthio substituents (e.g., 5h, 5m) exhibit high yields (85–88%), indicating that steric and electronic effects of substituents influence synthetic efficiency .
  • Agrochemical Potential: Cypromid and Dalapon () highlight the role of cyclopropane carboxamide in herbicidal activity, suggesting that the target compound may also have agrochemical applications.

Cyclopropanecarboxamide-Containing Analogues

Compounds with cyclopropanecarboxamide moieties (–9) provide insights into structural and functional parallels:

Compound Name/ID Core Structure Molecular Formula Application Suppliers
Target Compound Thiadiazole + cyclopropanecarboxamide C₁₂H₁₀ClN₃OS Research use N/A
CAS 937037-96-2 Pyrazolo-thiazole + imidazole + cyclopropane C₁₇H₁₃ClN₆OS Research (SGX-EX0175) 5+
KB-76337 Pyrazolo-thiazole + imidazole + cyclopropane C₁₇H₁₃ClN₆OS Kinase inhibition 5+

Key Observations:

  • Structural Complexity: CAS 937037-96-2 and KB-76337 (–9) feature fused heterocyclic systems (pyrazolo-thiazole-imidazole), which may confer higher target specificity compared to the simpler thiadiazole scaffold of the target compound.
  • Commercial Viability: Multiple suppliers for CAS 937037-96-2 indicate its relevance in drug discovery pipelines, whereas the target compound’s niche structure may limit commercial availability .

Functional Group Comparisons

  • Thioether vs.
  • Chlorophenyl vs. Other Aryl Groups: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to non-halogenated analogs (e.g., 5f, 5g in ).

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its anticancer properties, synthesis, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring and a cyclopropanecarboxamide moiety. Its molecular formula is C15H17ClN4O3SC_{15}H_{17}ClN_4O_3S with a molecular weight of approximately 358.84 g/mol. The synthesis typically involves the reaction of 2-chlorophenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit promising anticancer activity. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and tested against various human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
1MCF-78.35Induction of apoptosis
2A-5497.56Caspase activation
3HeLa6.80DNA fragmentation
4PC-351.56Cell cycle arrest

The anticancer activity of this compound may involve several mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell death. This process is often mediated by the activation of caspases, which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, particularly at the G2/M checkpoint, which prevents cancer cells from proliferating.
  • DNA Damage : this compound has been reported to induce DNA fragmentation in treated cells, suggesting a direct impact on genomic integrity.

Case Studies

In one notable study, various thiadiazole derivatives were evaluated for their cytotoxic effects on MCF-7 breast cancer cells and A-549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations (nanomolar range), highlighting their potential as effective anticancer agents .

Another investigation focused on the structure-activity relationship (SAR) of thiadiazole compounds, revealing that modifications to the phenyl group significantly influenced their biological activity. Compounds with electron-withdrawing groups showed enhanced potency compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide?

  • Methodological Answer : A common approach involves cyclocondensation of substituted thiosemicarbazides with cyclopropanecarboxylic acid derivatives. For example, POCl₃-mediated reflux (90°C, 3 hours) facilitates the formation of the 1,3,4-thiadiazole core, followed by pH adjustment (8–9) with ammonia to precipitate the product. Recrystallization in DMSO/water (2:1) yields pure crystals . Optimization of stoichiometry and reaction time is critical to avoid side products.

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths (mean σ(C–C) = 0.004 Å) and angles. Complementary techniques include ¹H/¹³C NMR for functional group validation and HPLC (≥98% purity verification). For example, SC-XRD studies at 296 K confirmed a monoclinic crystal system with R factor = 0.043, ensuring high structural fidelity .

Q. What biological activities have been reported for 1,3,4-thiadiazole derivatives structurally similar to this compound?

  • Methodological Answer : Analogous compounds exhibit antimicrobial, antitumor, and antifungal activities. For instance, derivatives with chloro-substituted phenyl groups show enhanced bioactivity due to electron-withdrawing effects. Activity is typically assessed via in vitro assays (e.g., MIC for antimicrobial studies or IC₅₀ for cytotoxicity) using standardized protocols .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Systematic screening of solvents (e.g., acetonitrile vs. DMF), temperature gradients, and catalysts (e.g., iodine/triethylamine for cyclization) is essential. Computational pre-screening via quantum chemical calculations (e.g., DFT) can predict optimal conditions, reducing experimental iterations .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) be integrated with experimental data to refine reaction pathways?

  • Methodological Answer : Reaction path searches using density functional theory (DFT) identify transition states and intermediates. For example, ICReDD combines quantum calculations with experimental feedback loops to validate mechanisms, such as sulfur elimination during thiadiazole cyclization. This hybrid approach reduces development time by 30–50% .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use ab initio molecular dynamics (AIMD) to simulate solvent interactions or temperature-dependent NMR to capture dynamic behavior. Cross-validate with SC-XRD to resolve ambiguities in bond geometries .

Q. What mechanistic insights can be derived from spectroscopic monitoring of synthesis intermediates?

  • Methodological Answer : Real-time FT-IR or in situ NMR tracks intermediate formation (e.g., hydrazinecarboxamides). For instance, iodine-mediated cyclization in DMF generates atomic sulfur (S₈), detectable via LC-MS. Time-resolved data informs kinetic models for rate constant determination .

Q. What reactor design considerations are critical for scaling up thiadiazole synthesis while maintaining selectivity?

  • Methodological Answer : Continuous-flow reactors minimize exothermic risks during POCl₃ addition. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Computational fluid dynamics (CFD) models predict mass transfer limitations in batch vs. flow systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.